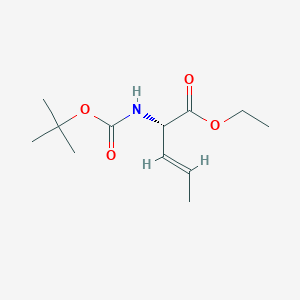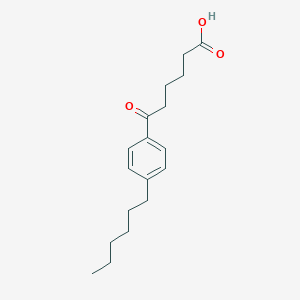![molecular formula C35H30O6 B063772 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene CAS No. 161182-73-6](/img/structure/B63772.png)
9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene
Overview
Description
Synthesis Analysis
The synthesis of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene involves atom-efficient methods and cleaner production processes. One method described the epoxide ring-opening esterification of 9,9-bis[4-(glycidyloxy)phenyl]fluorene with acrylic acid, catalyzed by onium salts, notably tetrabutylphosphonium bromide, achieving a 90% yield in a reaction minimizing chemical waste production (Jung et al., 2011). Another approach utilized heteropoly acid catalysis for the synthesis of 9,9-bis(4-hydroxyphenyl) fluorene, highlighting its environmental benefits (Liu & E, 2023).
Molecular Structure Analysis
The molecular structure of this compound has been characterized through various spectroscopic techniques, such as NMR and FTIR, indicating its complex architecture suitable for further functionalization and polymerization (Seesukphronrarak et al., 2019).
Chemical Reactions and Properties
This compound is versatile in reactions forming polymers with desirable properties. For instance, it can undergo nucleophilic substitution reactions to introduce fluorinated or other functional groups, enhancing solubility and thermal stability in the resulting polymers (Yang & Chiang, 2004).
Physical Properties Analysis
Polymers derived from this compound exhibit high glass transition temperatures, solubility in organic solvents, and form transparent, flexible films. These materials show excellent thermal stability, with significant weight loss only occurring at high temperatures, indicating their potential for high-performance applications (Hsiao et al., 1999).
Chemical Properties Analysis
The chemical properties of this compound and its derivatives are characterized by their reactivity towards various polymerization processes, ability to form cross-linked networks, and the introduction of functional groups that enhance the polymers' overall performance. Such modifications have led to the development of polymers with tailored properties for specific applications, including optical materials and coatings (Yu et al., 2023).
Scientific Research Applications
Atom-efficient Preparation of 9, 9'-Bis[4-(2'-hydroxy-3'-acryloyloxypropoxy)phenyl]fluorene : This paper discusses an atom-efficient preparation method for a compound similar to 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene. The compound is a key building block for fluorene-containing acrylic epoxy polymers. The preparation involves the epoxide ring opening esterification of 9, 9-bis[4-(glycidyloxy)phenyl]fluorene with acrylic acid. The process aims to minimize reactant use and chemical waste production (Jung et al., 2011).
Cleaner Production Process for Bisphenol Fluorene Acrylate : This study focuses on the synthesis of optical resin material using bisphenol fluorene acrylate. The process involves several steps, including the synthesis of 9,9'-bis(4-hydroxyphenyl) fluorene and its reaction with epichlorohydrin and acrylic acid. The study emphasizes optimizing clean production technology and improving yield and purity (Xin, 2012).
Synthesis and Characterization of New Diphenylfluorene-based Aromatic Polyamides : This research involves synthesizing a bis(ether-carboxylic acid) from 9,9-bis(4-hydroxyphenyl)fluorene and further producing a series of aromatic polyamides containing ether and fluorenylidene groups. These polyamides show high solubility, transparency, and thermal stability, making them suitable for various applications (Hsiao, Yang, & Lin, 1999).
Research and Application of Functional Materials Containing Fluorene Structures : This paper explores the properties of fluorene compounds, including their electronic, thermal stability, and reactivity. The study covers the applications of monomers containing fluorene units in polymers like epoxy resin and polycarbonate resin, improving thermal stability. Fluorene structures are also used in photosensitive and OLED materials, pharmaceuticals, and agricultural hormones (Ji-ping, 2011).
Synthesis, Characterization, and Curing Kinetics of Novel Bismaleimide Monomers Containing Fluorene Cardo Group : This study focuses on synthesizing novel bismaleimide (BMI) monomers using 9,9-bis(4-hydroxyphenyl)fluorene. These monomers show good solubility, thermal stability, and are suitable for low-temperature processing. The study also explores their thermal curing behavior and potential applications (Zhang et al., 2014).
Mechanism of Action
Target of Action
It is known to be a monofunctional, monomeric, and optical initiator . It is a bifunctional molecule that can polymerize with other molecules to form polyesters .
Mode of Action
The compound is an important crosslinking agent widely used in photo-curable resins, optical fiber materials, coatings, and adhesives . It can undergo crosslinking reactions when exposed to ultraviolet light or electron beam irradiation, curing the material and imparting excellent mechanical and chemical resistance properties to the material .
Result of Action
The result of the action of 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene is the formation of crosslinked polymers with excellent mechanical and chemical resistance properties . These properties make the resulting materials suitable for use in a variety of applications, including photo-curable resins, optical fiber materials, coatings, and adhesives .
Action Environment
The action of this compound is influenced by environmental factors such as light and heat. The compound undergoes crosslinking reactions when exposed to ultraviolet light or electron beam irradiation . The stability and efficacy of the compound may also be influenced by factors such as the presence of other chemicals and the physical conditions of the environment.
properties
IUPAC Name |
2-[4-[9-[4-(2-prop-2-enoyloxyethoxy)phenyl]fluoren-9-yl]phenoxy]ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H30O6/c1-3-33(36)40-23-21-38-27-17-13-25(14-18-27)35(26-15-19-28(20-16-26)39-22-24-41-34(37)4-2)31-11-7-5-9-29(31)30-10-6-8-12-32(30)35/h3-20H,1-2,21-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCPMSWJCWKUXRH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C42)C5=CC=C(C=C5)OCCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
246858-42-4, 917867-33-5, 917867-34-6 | |
| Record name | 2-Propenoic acid, 1,1′-[9H-fluoren-9-ylidenebis(4,1-phenyleneoxy-2,1-ethanediyl)] ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=246858-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Poly(oxy-1,2-ethanediyl), α,α′-(9H-fluoren-9-ylidenedi-4,1-phenylene)bis[ω-[(1-oxo-2-propen-1-yl)oxy]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917867-34-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID00590996 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
161182-73-6 | |
| Record name | {(9H-Fluorene-9,9-diyl)bis[(4,1-phenylene)oxy]ethane-2,1-diyl} diprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Propenoic acid 9H-fluoren-9-ylidene-bis(4,1-phenyleneoxy-2,1-ethanediyl) ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 9,9-Bis[4-(2-acryloyloxyethoxy)phenyl]fluorene investigated as a material for optical applications?
A1: this compound is highly desirable for optical applications due to its ability to achieve a high refractive index. This is crucial for enhancing the performance of optical components. For instance, incorporating this compound into the prism layer of a prism sheet significantly improves the sheet's optical performance, leading to increased efficiency in LCD backlight units []. This enhancement is directly related to the compound's aromatic groups, which contribute to its high refractive index.
Q2: How does the incorporation of this compound impact the brightness of LCD backlight units?
A2: Studies have shown that using this compound in the prism layer of an LCD backlight unit can increase the refractive index to 1.58 []. This higher refractive index enhances the light extraction efficiency of the prism sheet, directly contributing to a brighter backlight.
Q3: Beyond LCD backlight units, are there other applications where the high refractive index of this compound is advantageous?
A3: Yes, the high refractive index of this compound makes it suitable for developing advanced optical components like super-resolution imaging lenses [, ]. When used to create colloidal polymer microspheres, its high refractive index allows these microspheres to function as microlenses. These microlenses excel at capturing evanescent waves, which carry high-resolution information, enabling optical microscopes to resolve features significantly smaller than their typical diffraction limit. Researchers have demonstrated the ability to resolve features as small as 60 nm using these microspheres []. Further development led to the creation of hybrid microspheres incorporating this compound with Zirconium Dioxide (ZrO2), achieving resolutions down to 45 nm [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Furo[2,3-b]pyridine-6-carbaldehyde](/img/structure/B63691.png)






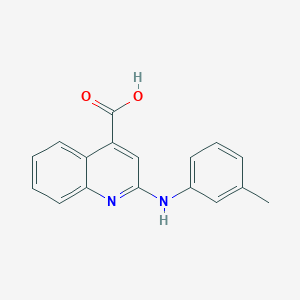
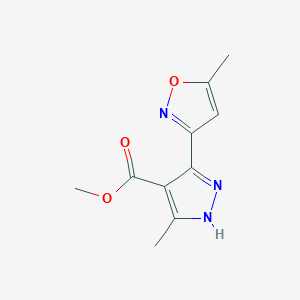
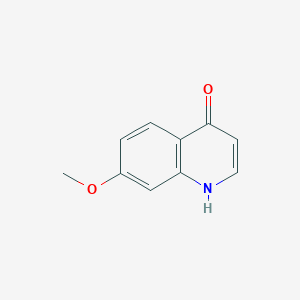
![3,3-dimethyl-2H-furo[2,3-b]pyridine](/img/structure/B63710.png)

